

Application Note: Efficient Synthesis of 2-(4-Acetamidophenyl)-N-hydroxyacetamide

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Compound of Interest

Compound Name: 2-(4-Acetamidophenyl)-N-hydroxyacetamide

Cat. No.: B12273211

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Abstract & Scope

This Application Note details the optimized synthesis of **2-(4-Acetamidophenyl)-N-hydroxyacetamide** (CAS: 2158718-92-2), a structural analog of the anti-inflammatory agent Actarit and the hydroxamic acid drug Bufexamac. This molecule features a hydroxamic acid moiety (

) capable of metal chelation (e.g., HDAC inhibition) and an acetamido group (

) requiring chemoselective handling.

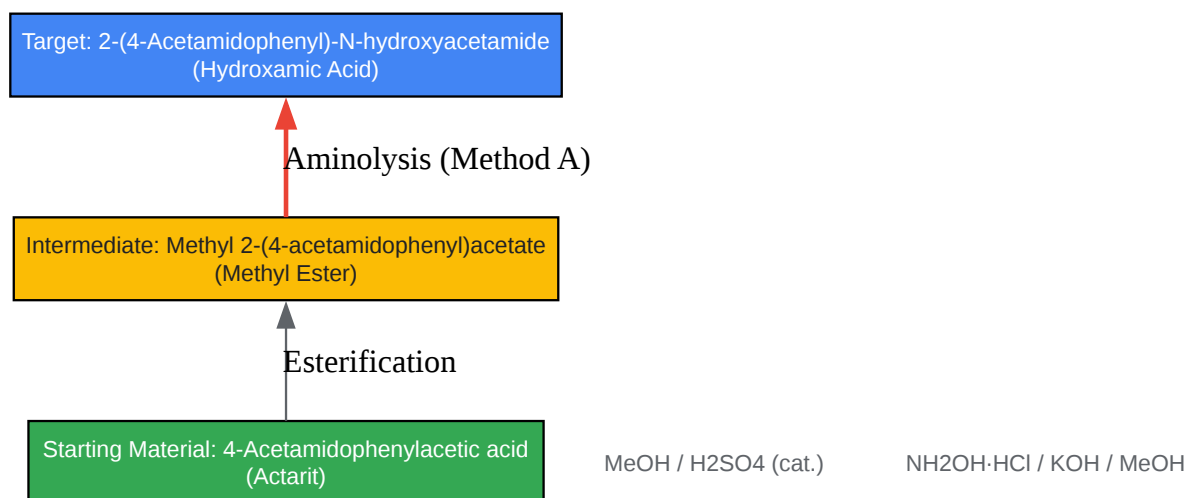
We present two validated protocols:

- Method A (Primary): Direct aminolysis of the methyl ester (Scalable, High Atom Economy).
- Method B (Alternative): CDI-mediated coupling of the carboxylic acid (Mild conditions, avoids esterification).

Retrosynthetic Analysis & Strategy

The synthesis hinges on the conversion of the carboxylic acid scaffold (Actarit) into a hydroxamic acid. The critical challenge is preserving the N-acetyl group on the aniline ring while activating the carboxylic acid for nucleophilic attack by hydroxylamine.

Strategic Pathway (Graphviz Diagram)



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Figure 1: Retrosynthetic pathway focusing on the chemoselective transformation of the carboxyl group.

Method A: Direct Ester Aminolysis (Recommended)

This method is preferred for scale-up due to its operational simplicity and high yield. It utilizes the "Basic Hydroxylaminolysis" approach, where potassium hydroxide generates free hydroxylamine in situ.

Reagents & Stoichiometry

Component	Role	Equiv.	MW (g/mol)
Methyl 2-(4-acetamidophenyl)acetate	Substrate	1.0	207.23
Hydroxylamine HCl ()	Reagent	4.0	69.49
Potassium Hydroxide (KOH)	Base	6.0	56.11
Methanol (Anhydrous)	Solvent	-	-

Step-by-Step Protocol

Step 1: Preparation of Hydroxylamine Solution

- In a round-bottom flask, dissolve Hydroxylamine HCl (4.0 equiv) in anhydrous Methanol (10 mL/g of substrate).
- Cool the solution to 0°C using an ice bath.
- Slowly add a solution of KOH (6.0 equiv) in Methanol. Note: A white precipitate of KCl will form.
- Stir at 0°C for 30 minutes to ensure complete deprotonation.
- Filter the mixture rapidly through a sintered glass funnel to remove KCl. Collect the clear filtrate (free in MeOH).

Step 2: Reaction

- Dissolve the Methyl ester substrate (1.0 equiv) in a minimum amount of Methanol.
- Add the ester solution dropwise to the cold hydroxylamine filtrate.

- Allow the reaction to warm to Room Temperature (20-25°C).
- Stir for 4–6 hours. Monitor by TLC (System: DCM:MeOH 9:1). The ester spot () should disappear, and a more polar hydroxamic acid spot () should appear.

Step 3: Workup & Isolation

- Concentrate the reaction mixture under reduced pressure to of its original volume.
- Dilute with ice-cold water (20 mL/g substrate).
- Acidify carefully with 1M HCl to pH 5–6. Caution: Do not go below pH 4 to avoid hydrolysis of the acetamido group.
- The product often precipitates as a white/off-white solid.
- Filter the solid, wash with cold water () and cold diethyl ether ().
- Recrystallization: If necessary, recrystallize from MeOH/Water or EtOH.

Method B: CDI-Mediated Coupling (Alternative)

Use this method if the esterification of the starting acid is difficult or if you wish to work directly from Actarit.

Reagents[2][3]

Component	Role	Equiv.
4-Acetamidophenylacetic acid	Substrate	1.0
1,1'-Carbonyldiimidazole (CDI)	Coupling Agent	1.2
Hydroxylamine HCl	Reagent	2.0
THF (Anhydrous)	Solvent	-

Protocol

- Dissolve the acid (1.0 equiv) in anhydrous THF under Nitrogen.
- Add CDI (1.2 equiv) in one portion. Observe evolution.
- Stir at RT for 1 hour to form the acyl-imidazole intermediate.
- Add solid Hydroxylamine HCl (2.0 equiv) directly to the mixture.
- Stir vigorously for 12–16 hours.
- Workup: Evaporate THF, redissolve residue in water, and adjust pH to 5. Extract with Ethyl Acetate (). Dry over and concentrate.

Analytical Validation & Quality Control

The Ferric Chloride Test (Qualitative)

This is a mandatory self-validating step to confirm the formation of the hydroxamic acid moiety.

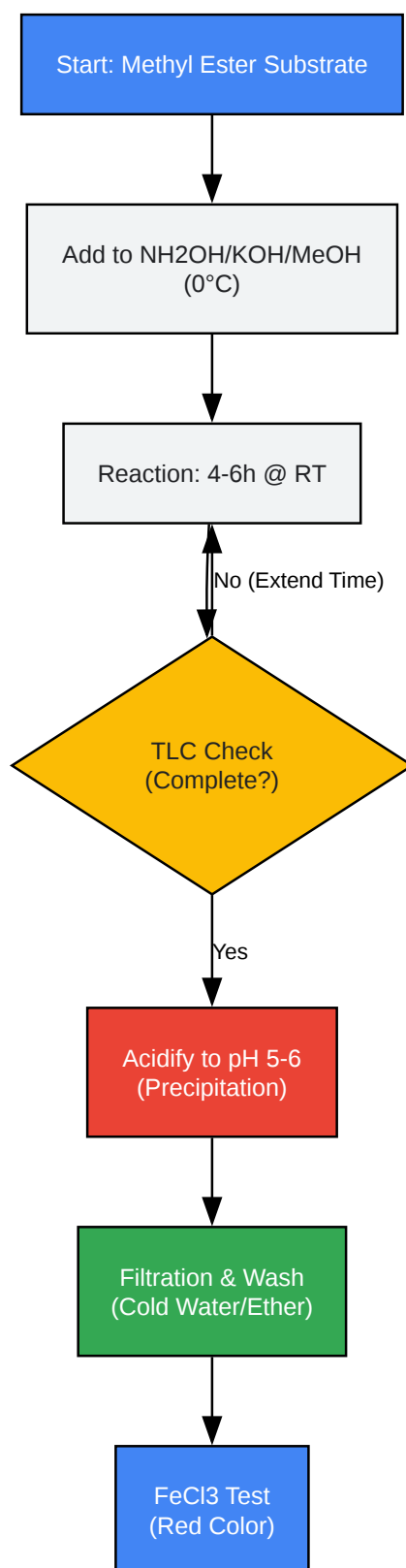
- Procedure: Dissolve 1 mg of product in 1 mL MeOH. Add 2 drops of 1% aqueous

- Result: A deep Burgundy/Wine-Red color confirms the presence of the hydroxamic acid (formation of a siderophore-like iron chelate).

Expected Analytical Data

- Physical State: White to off-white crystalline solid.
- Melting Point: Expected range 175–185°C (Decomposition).
- ¹H NMR (DMSO-d₆, 400 MHz):
 - 10.6 (s, 1H, -NHOH)
 - 9.9 (s, 1H, -NHAc)
 - 8.8 (s, 1H, -OH)
 - 7.5 (d, 2H, Ar-H)
 - 7.2 (d, 2H, Ar-H)
 - 3.2 (s, 2H, benzylic
)
 - 2.0 (s, 3H, acetyl
)

Critical Process Workflow (Visualization)



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Figure 2: Operational workflow for the isolation of the target hydroxamic acid.

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